molecular formula C6H6N2O4S B13886775 Methyl 4-Amino-5-nitrothiophene-3-carboxylate

Methyl 4-Amino-5-nitrothiophene-3-carboxylate

Cat. No.: B13886775
M. Wt: 202.19 g/mol
InChI Key: VDVJZUDGRRMDKA-UHFFFAOYSA-N
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Description

Methyl 4-Amino-5-nitrothiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-Amino-5-nitrothiophene-3-carboxylate typically involves the nitration of methyl thiophene-3-carboxylate followed by amination. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Amino-5-nitrothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Methyl 4-Amino-5-aminothiophene-3-carboxylate.

    Substitution: Various substituted thiophene derivatives.

    Condensation: Amide derivatives.

Scientific Research Applications

Methyl 4-Amino-5-nitrothiophene-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-Amino-5-nitrothiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with essential enzymes. In anticancer applications, it may inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-Amino-5-methylthiophene-3-carboxylate
  • Methyl 4-Amino-5-chlorothiophene-3-carboxylate
  • Methyl 4-Amino-5-bromothiophene-3-carboxylate

Uniqueness

Methyl 4-Amino-5-nitrothiophene-3-carboxylate is unique due to the presence of both nitro and amino groups on the thiophene ring, which imparts distinct chemical reactivity and biological activity. This dual functionality allows for versatile modifications and applications in various fields .

Properties

Molecular Formula

C6H6N2O4S

Molecular Weight

202.19 g/mol

IUPAC Name

methyl 4-amino-5-nitrothiophene-3-carboxylate

InChI

InChI=1S/C6H6N2O4S/c1-12-6(9)3-2-13-5(4(3)7)8(10)11/h2H,7H2,1H3

InChI Key

VDVJZUDGRRMDKA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=C1N)[N+](=O)[O-]

Origin of Product

United States

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